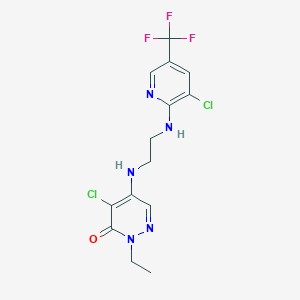
4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyridazinone ring, a pyridine ring, and a trifluoromethyl group. Pyridazinones and pyridines are both types of heterocyclic aromatic compounds, which are often found in pharmaceuticals and agrochemicals . The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity and properties of the compound .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyridazinone and pyridine rings. These could potentially participate in various reactions such as substitution reactions .Wissenschaftliche Forschungsanwendungen
Herbicidal Properties and Mechanism
A study highlighted the herbicidal properties of pyridazinone derivatives, noting that certain compounds in this class inhibit photosynthesis and the Hill reaction in barley, contributing to their phytotoxicity. A specific compound, 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, demonstrated resistance to metabolic detoxification in plants and interfered with chloroplast development as a secondary mode of action, making it significantly more effective than others. This research underlines the potential agricultural applications of such compounds in controlling weed growth through dual mechanisms of action J. L. Hilton et al., 1969.
Bacterial Degradation Studies
Another study focused on the bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, identifying four metabolites produced by bacteria using this compound as the sole carbon source. This research provides insight into the environmental fate and biodegradability of pyridazinone herbicides, proposing a pathway for its bacterial degradation E. de Frenne et al., 1973.
Chemical Synthesis and Reactions
Research on the chemical synthesis of novel pyridazin-3(2H)-one derivatives, including 6-amino-5-hydroxypyridazin-3(2H)-ones, has been reported. These compounds, prepared through various chemical reactions, have potential applications in medicinal chemistry and drug design, highlighting the versatility and chemical reactivity of the pyridazinone scaffold P. Dragovich et al., 2008.
Antitumor Activity
A study explored the synthesis of pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and evaluated their antitumor activity. Some of these compounds showed significant inhibitory activity against certain cancer cell lines, suggesting their potential as anticancer agents. This research demonstrates the pharmacological applications of pyridazinone derivatives in developing new anticancer therapies Junhu Qin et al., 2020.
Antioxidant and Anti-inflammatory Activities
Further studies have synthesized and evaluated pyridazinone derivatives for their antioxidant and anti-inflammatory activities. These findings underscore the potential therapeutic applications of pyridazinone compounds in treating conditions associated with oxidative stress and inflammation V. T. Kamble et al., 2015.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2F3N5O/c1-2-24-13(25)11(16)10(7-23-24)20-3-4-21-12-9(15)5-8(6-22-12)14(17,18)19/h5-7,20H,2-4H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQLOFOCUWIDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
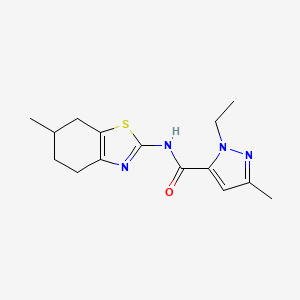
![N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2812965.png)
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2812966.png)
![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
![Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2812970.png)
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate](/img/structure/B2812971.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)

![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)
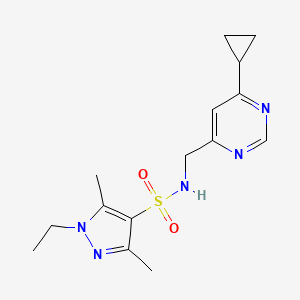
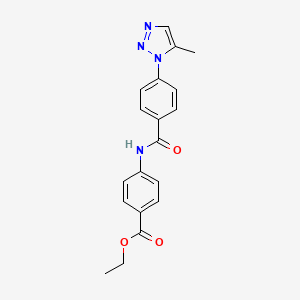
![N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]BENZAMIDE](/img/structure/B2812982.png)
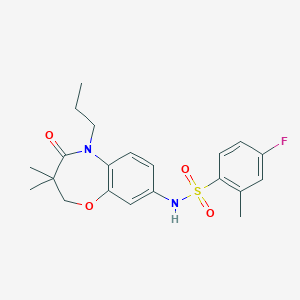
![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)
